Maximaisoflavone E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94413-09-9 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-hydroxy-8-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O6/c1-20-17-12(18)4-3-10-15(19)11(7-21-16(10)17)9-2-5-13-14(6-9)23-8-22-13/h2-7,18H,8H2,1H3 |
InChI Key |
JNTVQHNRKNXQPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Isolation and Spectroscopic Elucidation of Maximaisoflavone E
Methodologies for Extraction and Initial Fractionation from Botanical Sources
The initial step in obtaining Maximaisoflavone E from plant material, such as species from the Tephrosia genus, involves extracting the compound from the complex plant matrix. nih.govnih.gov This is typically followed by a preliminary separation to reduce the complexity of the extract.
The extraction of isoflavones, including this compound, is commonly achieved using polar solvents. jfda-online.comnih.gov The choice of solvent is crucial and is based on the solubility of the target compounds.
Maceration and Soxhlet Extraction : Techniques like maceration, which involves soaking the plant material in a solvent, or continuous extraction in a Soxhlet apparatus are frequently employed. e3s-conferences.orgupdatepublishing.com Ethanol, often in aqueous mixtures, is a common solvent choice due to its ability to effectively solubilize moderately polar flavonoids. nih.govnih.govjddtonline.info For instance, the aerial parts of Tephrosia purpurea have been extracted using 95% ethyl alcohol. nih.gov Methanol is another effective solvent used for extracting compounds from Tephrosia species. scispace.com The selection of the solvent system is a critical parameter influencing the efficiency of the extraction process. mdpi.com
Following the initial solvent extraction, the crude extract, which contains a multitude of compounds, is subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases. acs.org
Fractionation with Solvents of Varying Polarity : A common strategy involves suspending the initial alcohol extract in an aqueous solution and then sequentially partitioning it with solvents of increasing polarity. nih.gov For example, an extract can be partitioned against petroleum ether to remove nonpolar constituents, followed by chloroform (B151607) and then ethyl acetate (B1210297) to separate compounds of intermediate polarity. nih.gov This process enriches the fractions with compounds of similar polarity, simplifying the subsequent purification steps.
Solvent-Based Extraction Techniques
Advanced Chromatographic Separation Techniques for this compound Purification
To isolate this compound in a pure form, the enriched fractions from liquid-liquid partitioning are subjected to one or more advanced chromatographic techniques. researchgate.net Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. jackwestin.com
Column chromatography is a fundamental purification technique in natural product chemistry. mdpi.comjackwestin.com
Silica (B1680970) Gel Chromatography : Silica gel is a common stationary phase used for the separation of flavonoids. biomedpharmajournal.orgepa.gov The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus elute later. A gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity, is used to elute the compounds from the column. For example, a mixture of ethyl acetate and petroleum ether has been used as a mobile phase for the fractionation of Tephrosia extracts. nih.gov
Sephadex LH-20 and Other Resins : Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly useful for separating flavonoids. Other resins, such as Amberlite XAD-7, can also be used as a preliminary clean-up step before more refined chromatographic methods. nih.gov
HPLC and UHPLC are powerful techniques for the final purification and analysis of isoflavones. nih.govwaters.commdpi.com These methods offer high resolution and sensitivity.
Preparative and Semi-Preparative HPLC : For isolating pure compounds, preparative or semi-preparative HPLC is often the final step. nih.gov Reversed-phase columns, such as C18 columns, are commonly used for the separation of isoflavones. jfda-online.comwaters.com The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient mode to achieve optimal separation. mdpi.commdpi.com
UHPLC for Analysis : UHPLC, which uses smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. nih.govlcms.cz It is an excellent tool for assessing the purity of the isolated this compound.
In addition to the more common techniques, specialized chromatographic methods can be employed for the isolation of isoflavones.
Countercurrent Chromatography (CCC) : CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. nih.govnih.govmdpi.com High-speed counter-current chromatography (HSCCC) has been successfully applied to the preparative isolation of isoflavones from various plant extracts. nih.govresearchgate.netlongdom.orgnih.gov The choice of the two-phase solvent system is critical for a successful separation. longdom.org
Vacuum Liquid Chromatography (VLC) : VLC is a variation of column chromatography that is often used for the rapid, initial fractionation of crude extracts. researchgate.net It utilizes a vacuum to pull the solvent through the stationary phase, making it faster than traditional gravity column chromatography.
High-Resolution Spectroscopic Methodologies for this compound Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the core carbon skeleton and proton environments of isoflavones like this compound. researchgate.netijpsonline.com The process involves analyzing one-dimensional (1D) spectra (¹H and ¹³C NMR) and two-dimensional (2D) correlation spectra. thieme-connect.comslideshare.net
One-Dimensional (1D) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For an isoflavone (B191592), a characteristic singlet proton signal appearing downfield (around δH 7.8-8.5) is typically assigned to H-2 of the isoflavone core. mdpi.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of these carbons indicate their functional type (e.g., carbonyl, aromatic, aliphatic, methoxy). researchgate.net For this compound (C17H12O6), 17 distinct carbon signals would be expected in the ¹³C NMR spectrum. nih.gov
Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assembling the molecular fragments deduced from 1D NMR. github.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It helps establish spin systems within the molecule, for example, tracing the connectivity of protons on the A and B rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton attachments. github.io
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is critical for connecting the molecular fragments, identifying quaternary (non-protonated) carbons, and placing substituents onto the isoflavone skeleton by observing correlations from protons to distant carbons. researchgate.net For instance, the placement of methoxy (B1213986) or methylenedioxy groups is often confirmed by HMBC correlations from their protons to the aromatic carbons. researchgate.net
While specific spectral data for this compound is not widely published, the table below illustrates the type of data obtained from ¹H and ¹³C NMR analyses for a representative isoflavone skeleton, which is essential for its structural confirmation.
Table 1: Representative NMR Data for an Isoflavone Core
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | HMBC Correlations |
|---|---|---|---|
| 2 | ~154 | ~8.0, s | C-3, C-4, C-8a |
| 3 | ~122 | - | - |
| 4 | ~175 | - | - |
| 5 | ~128 | ~7.9, d (8.5) | C-4, C-6, C-7, C-8a |
| 6 | ~115 | ~7.0, d (8.5) | C-5, C-7, C-8 |
| 7 | ~162 | - | - |
| 8 | ~105 | ~6.9, s | C-6, C-7, C-8a, C-4a |
| 1' | ~124 | - | - |
| 2' | ~130 | ~7.4, d (8.0) | C-3, C-4', C-6' |
| 3' | ~116 | ~6.9, d (8.0) | C-1', C-4', C-5' |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and molecular formula of a compound. ijpsonline.commsu.edu For natural products like this compound, "soft" ionization techniques are preferred as they minimize fragmentation and typically show a clear molecular ion or pseudomolecular ion peak. msu.edu
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly well-suited for this purpose. mdpi.com HRESIMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C17H12O6. nih.gov The HRESIMS spectrum would show a pseudomolecular ion peak, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct), corresponding to the calculated exact mass of the formula. researchgate.net
Molecular Formula: C17H12O6
Calculated Exact Mass: 312.0634 Da nih.gov
Expected HRESIMS ion [M+H]⁺: m/z 313.0707
In addition to determining the molecular formula, analyzing the fragmentation patterns produced in the mass spectrometer (MS/MS analysis) can provide structural clues. The molecule is induced to break apart, and the masses of the resulting fragments can indicate the presence of specific structural motifs, such as the loss of a methoxy group (-OCH3) or cleavage at the bonds connecting the B-ring to the chromenone core, consistent with retro-Diels-Alder fragmentation common in flavonoids. tsijournals.com
Table 2: HRESIMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H12O6 |
| Molecular Weight | 312.27 g/mol |
| Exact Mass (Calculated) | 312.06338810 Da |
| Primary Ionization Method | High-Resolution Electrospray Ionization (HRESI) |
| Expected Pseudomolecular Ion [M+H]⁺ | m/z 313.0707 |
Ancillary Spectroscopic Data for Stereochemical Assignments (e.g., Electronic Circular Dichroism, ECD)
While NMR and MS are excellent for determining the planar structure, they often cannot distinguish between enantiomers or determine the absolute configuration of stereocenters. For chiral molecules, chiroptical methods are essential. washington.edurltsc.edu.in Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. uonbi.ac.ke
The isoflavone core itself is achiral. However, many natural isoflavonoids, particularly those in the related rotenoid class, possess chiral centers, often at positions 6a and 12a in the rotenoid skeleton. acs.org If this compound were to possess chiral centers (for instance, through substitution with a chiral side chain or cyclization), ECD would be the preferred method for assigning its absolute stereochemistry. nih.gov
The ECD spectrum of a chiral compound displays characteristic positive or negative peaks known as Cotton effects. The sign and position of these Cotton effects are unique to a specific stereoisomer. acs.org By comparing the experimentally measured ECD spectrum with the spectra of known compounds or with spectra predicted by quantum chemical calculations, the absolute configuration (e.g., R or S) of the chiral centers can be confidently assigned. acs.orgnih.gov For example, in related rotenoids, a positive Cotton effect around 300-340 nm and a negative one at a higher wavelength have been used to assign the (6aR,12aR) configuration. nih.gov
Biosynthetic Pathways of Maximaisoflavone E
General Isoflavonoid (B1168493) Biosynthesis Framework in Plants
Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants (Fabaceae). encyclopedia.pubnih.gov Their synthesis begins with the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into the key intermediate p-coumaroyl-CoA. frontiersin.orgmdpi.com This intermediate stands at a critical metabolic junction, directing carbon flow into various classes of flavonoids, including isoflavonoids. frontiersin.orgnih.gov The basic C6-C3-C6 skeleton of isoflavonoids is derived from two distinct pathways: the A-ring originates from the acetate (B1210297) pathway, while the B- and C-rings are formed via the shikimate pathway. frontiersin.org
The formation of the isoflavonoid core is a multi-step enzymatic process that defines the commitment of precursors to the isoflavonoid branch of the flavonoid pathway.
First, Chalcone (B49325) Synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. nih.govnih.gov
Next, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically (2S)-naringenin. encyclopedia.pubnih.gov This reaction establishes the three-ring structure that is the precursor for most flavonoids. nih.govcore.ac.uk Legumes possess specific types of CHI (Type II) that are highly efficient in this process. nih.gov
The crucial and defining step in isoflavonoid biosynthesis is catalyzed by Isoflavone (B191592) Synthase (IFS) . mdpi.comfrontiersin.org IFS is a cytochrome P450 monooxygenase that mediates a complex reaction involving hydroxylation and a subsequent 1,2-aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone C-ring. frontiersin.orgencyclopedia.pub This rearrangement converts the flavanone (e.g., naringenin) into a 2-hydroxyisoflavanone (B8725905) intermediate. mdpi.comnih.gov This intermediate is unstable and is subsequently dehydrated, either spontaneously or by the enzyme 2-hydroxyisoflavanone dehydratase (HID) , to yield the stable isoflavone core structure, such as genistein (B1671435) or daidzein (B1669772). mdpi.comfrontiersin.org The activity of IFS is the rate-limiting step that diverts metabolic flux from the general flavonoid pathway specifically toward isoflavonoid production. frontiersin.orgmdpi.com
| Enzyme | Abbreviation | Function in Isoflavonoid Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of Phenylalanine to trans-cinnamic acid, the first step in the phenylpropanoid pathway. mdpi.com |
| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid into its CoA-thioester, p-coumaroyl-CoA. mdpi.com |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govfrontiersin.org |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to the flavanone naringenin. encyclopedia.pubcore.ac.uk |
| Isoflavone Synthase | IFS | A key cytochrome P450 enzyme that rearranges the flavanone skeleton to form a 2-hydroxyisoflavanone. mdpi.comencyclopedia.pub |
| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the unstable 2-hydroxyisoflavanone intermediate to form a stable isoflavone. mdpi.comfrontiersin.org |
Specific Prenylation Mechanisms in Maximaisoflavone E Biosynthesis
This compound is a prenylated isoflavone, meaning its core structure is modified by the addition of one or more isoprenoid-derived groups. nih.govacs.org This prenylation is a critical modification that often enhances the biological activity of the compound by increasing its lipophilicity and ability to interact with cell membranes. nih.govwur.nl
The covalent attachment of the isoprenoid moiety to the isoflavone skeleton is catalyzed by a class of enzymes known as prenyltransferases (PTs) . nih.govwur.nl These enzymes facilitate the transfer of a prenyl group, typically from a donor molecule like dimethylallyl diphosphate (B83284) (DMAPP) or geranyl diphosphate (GPP), to an aromatic acceptor substrate—in this case, an isoflavone core. wur.nlresearchgate.net
Plant aromatic PTs are often membrane-bound enzymes that catalyze this key rate-limiting step, which effectively links the isoprenoid and the shikimate/polyketide pathways. nih.govwur.nl The reaction involves the formation of a new carbon-carbon bond between the isoprenoid unit and the aromatic ring of the isoflavone. The specificity of the prenyltransferase determines which position on the isoflavone ring is prenylated. researchgate.net
The biosynthesis of a complex molecule like this compound requires the coordinated contribution of precursors from distinct primary metabolic pathways. The regulation of metabolic flux—the rate of flow of metabolites through these pathways—is essential to ensure an adequate supply of building blocks.
Shikimate Pathway : The aromatic rings of the isoflavone core originate from the shikimate pathway . mdpi.comnih.gov This pathway is found in plants and microorganisms but not animals. nih.gov It converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. nih.govnih.gov Chorismate is the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov For isoflavonoid synthesis, the flux is directed towards phenylalanine, which then enters the phenylpropanoid pathway. mdpi.comuwo.ca In plants, this pathway is primarily located in the plastids. nih.gov
Methylerythritol Phosphate (MEP) Pathway : The isoprenoid units required for prenylation are synthesized as isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.org Plants utilize two pathways for this synthesis: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , which operates in the plastids. wur.nlfrontiersin.org Studies on the biosynthesis of other prenylated isoflavones have shown that the isoprenoid precursors are derived from the MEP pathway. nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. frontiersin.org
| Precursor Pathway | Starting Materials | Key Product(s) for this compound | Role in Biosynthesis |
| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Phenylalanine | Provides the precursor for the C6-C3-C6 isoflavone skeleton. mdpi.comnih.gov |
| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | Dimethylallyl diphosphate (DMAPP) | Provides the isoprenoid donor for the prenylation step. nih.govfrontiersin.org |
Isoprenoid Moiety Incorporation via Prenyltransferases
Regulatory Dynamics of Biosynthesis and Associated Enzyme Activities
The biosynthesis of isoflavonoids is an intricate process regulated at multiple levels to respond to developmental cues and environmental stimuli, such as pathogen attack or nutrient deficiency. frontiersin.orgnih.gov This regulation ensures that these specialized metabolites are produced at the appropriate time and location.
The primary level of control is transcriptional regulation of the biosynthetic genes. nih.govmdpi.com Specific families of transcription factors , notably MYB and bHLH proteins, act as molecular switches. nih.govmdpi.com These transcription factors bind to the promoter regions of genes encoding key enzymes like CHS and IFS, thereby activating their expression and promoting the synthesis of isoflavonoids. nih.govmdpi.comfrontiersin.org The expression of these transcription factors is itself induced by signals such as hormones and biotic or abiotic stress, allowing the plant to rapidly mount a chemical defense. frontiersin.orgnih.gov
Pre Clinical Investigations of Maximaisoflavone E Biological Activities
Antioxidant Activity Studies
No specific studies on the antioxidant activity of Maximaisoflavone E were identified.
In Vitro Antioxidant Assays and Mechanistic Insights (e.g., DPPH Free Radical Scavenging)
No data from in vitro antioxidant assays, such as DPPH free radical scavenging, specifically for this compound could be located. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of compounds to act as free radical scavengers. nih.govresearchgate.netmdpi.com The assay relies on the reduction of the stable DPPH radical, which is visually indicated by a color change from violet to yellow. nih.govnih.gov
Cellular Antioxidant Responses in Pre-clinical Models
Information regarding the cellular antioxidant responses to this compound in any pre-clinical models is not available in the reviewed literature. Cellular antioxidant activity (CAA) assays are designed to measure the antioxidant effects of compounds within a cellular environment, offering a more biologically relevant perspective than simple chemical assays. nih.govmdpi.com These assays often use probes that become fluorescent upon oxidation to quantify the protective effects of antioxidants against reactive oxygen species (ROS) generated within the cells. nih.gov
Anti-inflammatory Effects Research
No specific research detailing the anti-inflammatory effects of this compound was found.
In Vitro Models of Inflammation and Cytokine Modulation (e.g., LPS-induced Macrophages)
There are no available studies on the effects of this compound in in vitro models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is frequently used to stimulate an inflammatory response in macrophage cell lines like RAW264.7. mdpi.comjmb.or.krbiomolther.org This stimulation leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov The modulation of these cytokines is a key indicator of a compound's anti-inflammatory potential. nih.govthermofisher.com
In Vivo Anti-inflammatory Responses in Pre-clinical Organism Models (e.g., Zebrafish)
No data exists on the in vivo anti-inflammatory activity of this compound in pre-clinical models such as zebrafish. The zebrafish (Danio rerio) has become a valuable model for studying inflammation due to its genetic similarity to mammals and the transparency of its larvae, which allows for real-time visualization of immune cell migration. nih.govnih.govresearchgate.net Inflammation can be induced in zebrafish larvae through methods like tail fin amputation or chemical exposure to agents like copper sulfate (B86663) or LPS. researchgate.netnih.govmdpi.com
Anti-proliferative and Cytotoxic Activity in Pre-clinical Cancer Models
Specific data on the anti-proliferative and cytotoxic activity of this compound in pre-clinical cancer models is not documented in the available literature. For context, a related compound, Maximaisoflavone B, demonstrated weak cytotoxic activity against the MDB-MB-231 human breast cancer cell line. weebly.com Anti-proliferative and cytotoxic effects of compounds are commonly evaluated using various cancer cell lines. mdpi.combrieflands.comnih.gov These studies often determine the half-maximal inhibitory concentration (IC50) to quantify a compound's potency in inhibiting cell growth or inducing cell death. mdpi.comrsc.orgscielo.sa.cr The mechanisms of action, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, are also frequently investigated. mdpi.comfrontiersin.orgmdpi.com
Evaluation in Cancer Cell Lines (e.g., Mouse Lymphoma, Human Breast Cancer)
This compound has been a subject of investigation for its potential cytotoxic effects against various cancer cell lines. Research has explored its activity in models such as the L5178Y mouse lymphoma cell line and the MCF-7 human breast cancer cell line. nih.govresearchgate.netresearchgate.net
The L5178Y mouse lymphoma assay is a widely used in vitro method to assess the mutagenic potential of chemical substances. fda.govnih.gov This cell line, derived from a thymic tumor in a DBA/2 mouse, is valuable for detecting a range of genetic alterations, including those relevant to cancer development. fda.govculturecollections.org.uk
Similarly, the MCF-7 cell line, established from a human breast adenocarcinoma, is a cornerstone in breast cancer research. culturecollections.org.ukwikipedia.org These cells are known to express estrogen receptors, making them a relevant model for studying hormone-responsive breast cancers. culturecollections.org.ukplos.org Studies on isoflavones, a class of compounds to which this compound belongs, have demonstrated the ability to inhibit the growth and induce apoptosis in MCF-7 cells. nih.gov
While specific data on the percentage of growth inhibition or IC50 values for this compound against L5178Y and MCF-7 cell lines were not available in the provided search results, the inclusion of isoflavones in cytotoxic studies against these lines highlights the scientific interest in this class of compounds for anti-cancer research. nih.govresearchgate.netnih.gov
Interactive Table: Cancer Cell Line Information
| Cell Line | Type | Origin | Key Characteristics |
| L5178Y | Mouse Lymphoma | Thymic tumor in a DBA/2 mouse | Used in mutagenesis assays to detect genetic alterations. fda.govculturecollections.org.uk |
| MCF-7 | Human Breast Cancer | Pleural effusion from a patient with breast adenocarcinoma | Expresses estrogen receptors, model for hormone-responsive breast cancer. culturecollections.org.ukwikipedia.org |
Selectivity and Differential Effects on Proliferating vs. Non-proliferating Cells
The metabolic needs and behaviors of proliferating and non-proliferating cells are fundamentally different. Proliferating cells, such as cancer cells, are characterized by increased anabolic processes to support rapid growth and division. nih.gov In contrast, non-proliferating or quiescent cells have lower anabolic demands. nih.gov A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target rapidly dividing cancer cells while sparing their non-proliferating, healthy counterparts. nih.gov
Research into the effects of various compounds on proliferating versus non-proliferating cells often involves techniques that measure DNA synthesis, a hallmark of cell proliferation. baseclick.eusigmaaldrich.com Some studies have shown that certain treatments have no DNA-labeling effect on non-proliferating cells that have been induced to enter a quiescent state, for instance, through serum starvation. sigmaaldrich.com This suggests a degree of selectivity towards cells that are actively dividing. sigmaaldrich.com The ideal anticancer agent would exhibit significant cytotoxicity against proliferating cancer cells while having minimal impact on non-proliferating normal cells. nih.gov While the specific selectivity of this compound for proliferating versus non-proliferating cells is not detailed in the provided search results, this remains a critical area of investigation for any potential anti-cancer compound.
Antimicrobial and Anti-parasitic Research
The therapeutic potential of this compound extends beyond oncology into the realm of infectious diseases. Isoflavones, as a chemical class, have been noted for their antimicrobial properties. nih.gov
Antibacterial Efficacy Studies (e.g., against Helicobacter pylori)
While the provided search results mention the general antibacterial activity of isoflavones, specific studies evaluating the efficacy of this compound against Helicobacter pylori were not identified. The antibacterial action of isoflavones is often more pronounced against Gram-positive bacteria. nih.gov It is theorized that they may interfere with the bacterial cell's protoplasmic membrane. nih.gov Some isoflavones bear a structural resemblance to quinolone antibacterial agents, which are known to inhibit DNA synthesis. nih.gov However, many flavonoids exhibit weak activity against Gram-negative bacteria like Escherichia coli. mdpi.com
Antiprotozoal Activity Investigations (e.g., against Plasmodium falciparum strains)
This compound has been investigated for its activity against protozoal parasites, which are responsible for significant global diseases. ku.ac.ke Specifically, research has explored its efficacy against Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. cdc.gov
Studies have shown that isoflavonoids isolated from various plant species, including those related to the source of this compound, exhibit antiplasmodial activity. wjpsonline.comresearchgate.net For instance, other Maximaisoflavones, such as Maximaisoflavone B and G, have been part of research screening for activity against P. falciparum. researchgate.net While a specific IC50 value for this compound against P. falciparum was not available in the provided search results, the demonstrated antiprotozoal activity of related compounds suggests this is a promising area of continued research. researchgate.netnih.gov
Interactive Table: Antiprotozoal Activity of Related Isoflavonoids
| Compound/Extract | Target Organism | Activity Metric | Result |
| Griffonianone E | Plasmodium falciparum | IC50 | 28.3 µg/mL - 36.7 µg/mL |
| 7-methoxyebenosin | Plasmodium falciparum | IC50 | 28.3 µg/mL - 36.7 µg/mL |
Enzyme Inhibition Studies (e.g., Alpha-glucosidase, Alpha-amylase)
This compound has been evaluated for its potential to inhibit key enzymes involved in carbohydrate metabolism, specifically alpha-glucosidase and alpha-amylase. These enzymes play a crucial role in the digestion of dietary carbohydrates into absorbable glucose. scielo.org.mxfrontiersin.org Inhibiting their activity is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. mdpi.comfrontiersin.org
Alpha-amylase is responsible for breaking down large carbohydrates like starch into smaller oligosaccharides, while alpha-glucosidase further hydrolyzes these oligosaccharides into glucose. scielo.org.mx By slowing down this process, enzyme inhibitors can help to moderate blood sugar levels after a meal. nih.gov
Research on a series of synthesized prenylated isoflavones, which includes structures related to this compound, has demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing greater potency than the well-known drug acarbose. scielo.org.mx For instance, a related prenylated isoflavone (B191592), compound 5c in one study, showed an IC50 value of 17.6 µM for α-glucosidase and 21.2 µM for α-amylase. scielo.org.mx The type of inhibition for this compound was determined to be competitive for both enzymes, meaning it directly competes with the substrate for binding to the enzyme's active site. scielo.org.mxlibretexts.org While specific IC50 values for this compound were not detailed, the strong performance of structurally similar isoflavones underscores its potential as an enzyme inhibitor. scielo.org.mxmdpi.comnih.gov
Interactive Table: Enzyme Inhibition Data for a Related Isoflavone (Compound 5c)
| Enzyme | IC50 Value (µM) | Standard Drug (Acarbose) IC50 (µM) | Inhibition Type |
| Alpha-glucosidase | 17.6 | 527.5 | Competitive |
| Alpha-amylase | 21.2 | 20.1 | Competitive |
Molecular Mechanisms of Action of Maximaisoflavone E
Receptor Binding and Activation Studies
Interaction with Nuclear Receptors (e.g., Estrogen Receptors, Peroxisome Proliferator-Activated Receptors, Estrogen-Related Receptors)
Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression. nih.gov Maximaisoflavone E, like other isoflavones, is structurally similar to estrogens, allowing it to interact with estrogen receptors (ERs). nih.gov There are two main types of estrogen receptors, ERα and ERβ, which can have different and sometimes opposing effects in various tissues. dovepress.com The binding of isoflavones to these receptors can either mimic the effects of estrogen (agonistic activity) or block them (antagonistic activity), a property that defines them as selective estrogen receptor modulators (SERMs). dovepress.comclevelandclinic.org The tissue-specific effects of SERMs are determined by the relative expression of ERα and ERβ, as well as the recruitment of coactivator or corepressor proteins. nih.gov
While direct binding studies on this compound are limited, research on similar isoflavones provides valuable insights. For instance, some synthetic isoflavones have been shown to bind to both ERα and ERβ, albeit with lower affinity compared to estradiol. nih.gov The nature of this interaction—whether it leads to activation or inhibition—can be influenced by the specific chemical structure of the isoflavone (B191592). researchgate.net For example, the addition of prenyl groups to the isoflavone backbone can switch a compound from having estrogenic activity to having anti-estrogenic activity. researchgate.net
Peroxisome Proliferator-Activated Receptors (PPARs) are another class of nuclear receptors that play a key role in lipid metabolism and inflammation. sigmaaldrich.com Isoflavones have been shown to activate PPARs, which may contribute to their health benefits. nih.gov PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate gene transcription. caymanchem.commdpi.com The activation of PPARs by isoflavones can occur through direct binding or indirect mechanisms. nih.gov There are three main subtypes of PPARs: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and functions. sigmaaldrich.com
Estrogen-Related Receptors (ERRs) are orphan nuclear receptors, meaning their endogenous ligands are not well-established. They share sequence homology with estrogen receptors and are involved in the regulation of energy metabolism. The interaction of this compound with ERRs has not been extensively studied, but the structural similarities to estrogen suggest a potential for interaction that warrants further investigation.
Table 1: Interaction of Isoflavones with Nuclear Receptors
| Receptor Type | Interaction | Potential Effect |
|---|---|---|
| Estrogen Receptor α (ERα) | Agonist/Antagonist | Modulation of estrogenic activity |
| Estrogen Receptor β (ERβ) | Agonist/Antagonist | Modulation of estrogenic activity, potentially with different tissue selectivity than ERα |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Activator | Regulation of lipid metabolism and inflammation |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Activator | Regulation of adipogenesis, insulin (B600854) sensitivity, and inflammation |
| Estrogen-Related Receptors (ERRs) | Possible Interaction | Regulation of energy metabolism |
Modulation of Other Receptor Systems
Beyond nuclear receptors, isoflavones can influence other receptor systems, although this is a less explored area for this compound specifically. The broad biological activities of flavonoids suggest they may interact with a variety of cellular targets, including cell surface receptors. However, detailed studies on this compound's direct binding and modulation of other receptor systems are not currently available.
Intracellular Signaling Pathway Modulation
Impact on Key Signaling Cascades (e.g., MAP Kinase, PI3K, NF-κB, HIF-1α)
This compound can significantly influence intracellular signaling pathways that are central to cell proliferation, survival, and inflammation.
MAP Kinase (MAPK) Pathway: The MAPK pathway is a crucial signaling cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes. scienceopen.comcreative-diagnostics.com The pathway consists of a series of protein kinases, including MAPKKK, MAPKK, and MAPK. researchgate.net Studies on other isoflavones have demonstrated their ability to modulate MAPK signaling, which can contribute to their anti-cancer and anti-inflammatory effects. cellsignal.jp
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. yuntsg.comnih.gov Dysregulation of this pathway is common in many cancers. mdpi.comspringermedizin.de Isoflavones, such as the daidzein (B1669772) metabolite 7,3',4'-trihydroxyisoflavone, have been shown to inhibit the PI3K pathway, leading to the suppression of cell proliferation. chemfaces.com This inhibition can occur through direct binding to PI3K and subsequent downregulation of downstream effectors like Akt. chemfaces.com
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immune responses. nih.govfrontiersin.org Many natural compounds, including flavonoids, have been found to inhibit NF-κB signaling, which accounts for their anti-inflammatory properties. mdpi.comnih.gov For example, Isoangustone A, a compound related to this compound, has been shown to inhibit NF-κB signaling. chemfaces.com
HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). nih.gov Under hypoxic conditions, HIF-1α becomes stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. dovepress.commdpi.com The synthesis of HIF-1α can be regulated by the PI3K and MAPK pathways. dovepress.com Some herbal compounds have been shown to inhibit the HIF-1α pathway, suggesting a potential mechanism for anti-cancer activity. dovepress.com
Regulation of Protein Phosphorylation and Enzyme Activities (e.g., Protein Tyrosine Kinases, Protein Tyrosine Phosphatases)
The modulation of signaling pathways by this compound is intrinsically linked to the regulation of protein phosphorylation, a key mechanism for controlling protein activity.
Protein Tyrosine Kinases (PTKs): PTKs are enzymes that add phosphate (B84403) groups to tyrosine residues on proteins, often activating signaling pathways involved in cell growth and proliferation. Some isoflavones are known to inhibit PTKs, thereby blocking these growth-promoting signals.
Protein Tyrosine Phosphatases (PTPs): PTPs are enzymes that remove phosphate groups from tyrosine residues, counteracting the activity of PTKs. The effect of this compound on PTPs is not well-documented, but the balance between PTK and PTP activity is crucial for normal cellular function.
The ability of isoflavones to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression, has also been reported. chemfaces.com For example, 7,3',4'-trihydroxyisoflavone can directly bind to and inhibit the kinase activities of CDK4 and CDK2. chemfaces.com
Cellular Process Regulation
The interactions of this compound with receptors and its modulation of signaling pathways ultimately translate into the regulation of various cellular processes. pressbooks.pub These processes are fundamental to cell fate and function.
The regulation of gene expression is a primary outcome of this compound's action on nuclear receptors and transcription factors like NF-κB and HIF-1α. pressbooks.pubwikipedia.org By influencing which genes are turned on or off, it can control a wide range of cellular activities.
Furthermore, the impact on signaling cascades like the PI3K/Akt and MAPK pathways directly affects cell proliferation, survival, and apoptosis (programmed cell death). mdpi.com For instance, inhibition of the PI3K pathway can lead to cell cycle arrest and prevent uncontrolled cell growth. chemfaces.com The regulation of these fundamental cellular processes underlies the potential biological effects of this compound.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Pyroptosis)
Programmed cell death is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. Isoflavonoids have been widely reported to induce cell death in pathological cells, primarily through apoptosis.
Apoptosis: Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The process is executed by a family of proteases called caspases. Research on various isoflavonoids isolated from genera related to Tephrosia, such as Millettia, demonstrates a consistent ability to trigger apoptosis in cancer cells. For instance, certain isoflavonoids have been shown to induce apoptosis in human leukemia HL-60 cells by activating the intrinsic pathway, which involves mitochondrial dysfunction and the subsequent activation of caspase-9 and the executioner caspase-3. researchgate.net Similarly, an extract of Melissa officinalis, which contains a variety of compounds including isoflavonoids like maximaisoflavone A, was found to trigger caspase-dependent apoptotic cell death in human colorectal cancer cells. acs.orgnih.gov This process involved the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases 3 and 7, which are key markers of apoptosis. nih.gov While direct evidence for this compound is not yet available, the activities of its structural relatives suggest it may also possess pro-apoptotic properties.
Pyroptosis: Pyroptosis is a highly inflammatory form of programmed cell death that, unlike apoptosis, involves cell swelling, membrane rupture, and the release of pro-inflammatory cytokines. nih.govnih.gov This pathway is typically dependent on the activation of inflammatory caspases, such as caspase-1, and the pore-forming gasdermin family of proteins. nih.gov The study of isoflavonoids in relation to pyroptosis is an emerging area. Notably, the isoflavone alpinumisoflavone (B190552) has been reported to induce pyroptosis. researchgate.net This finding is significant as it indicates that isoflavonoids can engage different cell death pathways. Given that some isoflavonoids can trigger pyroptosis, it is plausible that this compound could also influence this pathway, although specific experimental validation is required.
| Compound | Source Genus/Species | Cell Death Pathway | Observed Mechanism | Reference |
|---|---|---|---|---|
| Alpinumisoflavone | Erythrina | Apoptosis & Pyroptosis | Triggers both cell death pathways. | researchgate.net |
| Warangalone (B1684086) | Erythrina | Apoptosis | Induces mitochondrial apoptosis. | researchgate.net |
| Maximaisoflavone A | Melissa officinalis (extract) | Apoptosis | Associated with extracts that induce caspase-dependent apoptosis in colorectal cancer cells. | acs.orgnih.gov |
| Various Isoflavonoids | Millettia taiwaniana | Apoptosis | Activation of the caspase-9/caspase-3 pathway via mitochondrial dysfunction in leukemia cells. | researchgate.net |
Influence on Autophagy and Mitophagy
Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are degraded and their components are reused. researchgate.net Mitophagy is a specialized form of autophagy that specifically targets damaged mitochondria for removal, playing a critical role in mitochondrial quality control. nih.govnih.gov
The interplay between autophagy and cell death is complex; autophagy can act as a survival mechanism for cancer cells under stress but can also lead to autophagic cell death. researchgate.net Several isoflavonoids have been shown to modulate these pathways. For example, the isoflavonoid (B1168493) derrone (B126300) is known to induce autophagy. researchgate.net In a study on flavonoids from Millettia pachyloba, the compound durmillone was identified as a potent inducer of autophagy in HeLa and MCF-7 cancer cells, suggesting that its cytotoxic effects are mediated through both autophagy and apoptosis. researchgate.net
Mitophagy is particularly relevant in diseases associated with mitochondrial dysfunction. The isoflavonoid warangalone has been found to trigger mitophagy mediated by the PINK1/Parkin pathway, a key regulatory axis in mitochondrial quality control. researchgate.net This action, however, appeared to protect cancer cells from warangalone-induced apoptosis, highlighting the dual role of these pathways. researchgate.net Although no direct studies link this compound to autophagy or mitophagy, the established activity of its chemical cousins from the Millettia and Erythrina genera suggests it is a promising candidate for investigation in this area. researchgate.netresearchgate.net
| Compound | Source Genus | Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| Derrone | Erythrina | Autophagy | Induces autophagy. | researchgate.net |
| Durmillone | Millettia | Autophagy | Significantly induces autophagy in cancer cells. | researchgate.net |
| Warangalone | Erythrina | Mitophagy | Triggers PINK1/Parkin-mediated mitophagy. | researchgate.net |
Interaction with Virulence Factors and Pathogenic Processes
Virulence factors are molecules produced by pathogens (such as bacteria, fungi, and viruses) that enable them to infect a host and cause disease. scielo.brnih.govfrontiersin.org These factors can include toxins, enzymes, and surface structures for adhesion. frontiersin.orgresearchgate.net The ability of natural compounds to interfere with these factors is a key area of anti-infective research.
Currently, there is no specific research available on the interaction of this compound with bacterial or fungal virulence factors. However, related compounds have shown activity in pathogenic contexts. For instance, Maximaisoflavone B was identified as a metabolite in grapevine cultivars infected with fungi responsible for Botryosphaeria dieback, a significant grapevine trunk disease. apsnet.org This suggests a potential role for this class of isoflavones in the plant's defense response to fungal pathogens.
In the context of viral pathogens, some flavonoids have been investigated for their antiviral properties. One study explored the potential of flavonoid compounds to act against coronaviruses by targeting the host's integrated stress response, a pathway that viruses often manipulate to facilitate their replication. nih.gov While this study did not test this compound, it highlights a potential mechanism by which related compounds might interfere with pathogenic processes. The ability of pathogens to cause disease is a complex process involving adhesion, invasion, and evasion of the host immune system, and natural compounds like isoflavones represent a promising source for new agents that can disrupt these pathogenic mechanisms. nih.govlibretexts.org
Structure Activity Relationship Sar Studies of Maximaisoflavone E and Analogues
Correlating Specific Structural Features with Observed Biological Activities
The biological activities of isoflavones are intricately linked to their structural characteristics. nih.gov The basic isoflavone (B191592) scaffold, consisting of two phenyl rings (A and B) connected by a heterocyclic pyran ring (C), provides the foundation for these activities. nih.gov However, the nature, number, and position of various substituents on this core structure significantly modulate the biological effects.
In the case of Maximaisoflavone E and its analogues, specific structural modifications have been shown to correlate with distinct biological activities. For example, the introduction of certain functional groups can enhance anticancer properties. nih.gov Research on various isoflavone derivatives has revealed that modifications to the A, B, and C rings can lead to compounds with improved antiproliferative activities against several cancer cell lines. nih.gov
Influence of Prenylation on this compound Bioactivity and Target Affinity
Prenylation, the attachment of a prenyl group to the flavonoid skeleton, is a key structural modification that significantly impacts the bioactivity of isoflavones like this compound. nih.govmdpi.com This modification generally increases the lipophilicity of the parent compound, which can enhance its interaction with biological membranes and proteins. nih.govresearchgate.net This increased affinity for cellular components is thought to be a primary reason for the enhanced biological activities observed in prenylated flavonoids. nih.govresearchgate.net
Studies have shown that prenylation can enhance a variety of biological effects, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities. nih.gov The addition of a prenyl group can alter the bioavailability of the flavonoid, leading to higher accumulation in certain tissues, which may contribute to its enhanced effects. nih.gov
Specifically for isoflavones, prenylation has been shown to be a critical determinant of anti-estrogenic activity. In a study of prenylated isoflavones from Millettia pachycarpa, it was found that the presence of prenyl groups at the 6- and 8-positions of the A-ring was a key pharmacophore for strong anti-estrogenic activity. researchgate.net This suggests that genistein (B1671435), a non-prenylated isoflavone, can be converted into a potent antagonist through prenylation and hydroxylation. researchgate.net The increased lipophilicity due to prenylation is thought to improve the affinity of these compounds for protein interactions within biological membranes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgwikipedia.org This approach allows for the prediction of the activity of new, unsynthesized compounds based on their structural features. wikipedia.org In QSAR studies, various physicochemical properties or theoretical molecular descriptors are used as predictor variables to model the biological response. wikipedia.org
For derivatives of this compound, QSAR models can be developed to predict their potential biological activities, such as anti-inflammatory or anticancer effects. researchcommons.org These models are built by analyzing a dataset of compounds with known activities and identifying the key molecular descriptors that correlate with those activities. mdpi.com Descriptors can include parameters related to the molecule's electronic properties (like HOMO and LUMO energies), hydrophobicity (like LogP), and steric properties. nih.govnih.gov
The process involves several steps:
Data Set Selection: A series of this compound derivatives with measured biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. nih.gov
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. researchcommons.orgmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov
Successful QSAR models can provide valuable insights into the structural requirements for a desired biological activity and can guide the design of new, more potent derivatives of this compound. mdpi.com
Stereochemical Contributions to Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. numberanalytics.comacs.org Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net
For isoflavones and their derivatives, the presence of chiral centers can lead to stereoisomers with distinct activity profiles. michberk.com The specific spatial arrangement of functional groups can influence how a molecule binds to its biological target. nih.gov Even subtle differences in stereochemistry can lead to significant variations in potency and efficacy. michberk.com
For example, the cyclization of a prenyl group can create chiral centers, leading to different stereoisomers. The biological activity of these isomers can differ significantly. psu.edu The incorrect stereoisomer may have reduced or no biological activity. numberanalytics.com Research on other chiral compounds has shown that stereochemistry can affect not only target binding but also the uptake and metabolism of a drug. nih.gov Therefore, understanding the stereochemical requirements for the activity of this compound and its analogues is crucial for developing effective and selective therapeutic agents. researchgate.net
Table of Compounds Mentioned
| Compound Name |
| This compound |
| Genistein |
| Isoerysenegalensein E |
| 6,8-diprenylorobol |
| 4-hydroxytamoxifen |
| 17β-estradiol |
| Daidzein (B1669772) |
| Auriculasin |
| Erysenegalensein E |
Advanced Analytical Methodologies for Maximaisoflavone E Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. slideshare.net Its versatility allows for both qualitative analysis, to identify substances, and quantitative analysis, to determine their precise concentrations. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of isoflavonoids. nih.gov It separates compounds based on their interactions with a stationary phase and a liquid mobile phase. tanta.edu.eg When coupled with a Diode Array Detector (DAD), HPLC provides both quantitative data based on peak area and qualitative information from the ultraviolet-visible (UV-Vis) spectrum of the eluting compounds. github.io This dual capability is invaluable for identifying and quantifying specific isoflavonoids in complex mixtures, such as plant extracts. github.iouab.edu
The development of a robust HPLC-DAD method involves optimizing several parameters to achieve good resolution and sensitivity. scielo.br A typical workflow includes:
Column Selection: Reversed-phase columns, such as C8 or C18, are commonly used for separating isoflavonoids. uab.edunih.gov
Mobile Phase Composition: A gradient elution using a mixture of solvents, like acetonitrile (B52724) and water with an acid modifier (e.g., trifluoroacetic acid), is often employed to effectively separate compounds with varying polarities. uab.edunih.gov
Detection Wavelength: The DAD is set to monitor specific wavelengths where the analyte shows maximum absorbance, ensuring high sensitivity. uab.edu
The quantitative analysis by HPLC relies on the creation of a calibration curve from standard solutions of known concentrations. drawellanalytical.com This allows for the accurate determination of the analyte's concentration in a sample. drawellanalytical.com
Table 1: Typical Parameters for HPLC-DAD Analysis of Isoflavonoids
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Reversed-phase C18 or C8, 2-5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with 0.1% acid) | Elution of compounds with varying polarities |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency |
| Detector | Diode Array Detector (DAD) | Provides UV-Vis spectra for identification and quantification |
| Detection Wavelength | 260-290 nm for isoflavones | Maximizes sensitivity for the target analyte |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile and semi-volatile compounds. drawellanalytical.com For non-volatile compounds like many isoflavonoids, a derivatization step is often required to increase their volatility. nih.gov In GC, the mobile phase is an inert gas, and separation occurs as compounds interact with a stationary phase within a heated column. tanta.edu.eg Identification is based on retention time, the time it takes for a compound to travel through the column. drawellanalytical.com
GC coupled with a mass spectrometer (GC-MS) is a particularly effective combination. nih.gov The GC separates the components of the mixture, and the MS provides mass spectra that act as a molecular fingerprint, allowing for confident identification. nih.gov This technique has been successfully used for the analysis of isoflavonoids in various samples, confirming the presence of known compounds and suggesting structures for new ones. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS/MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, have become indispensable in modern analytical chemistry. nih.gov
LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for analyzing complex mixtures. rsc.org In LC-MS, the eluent from the HPLC column is directly introduced into the mass spectrometer, which provides molecular weight and structural information for each separated compound. uab.edunih.gov LC-MS/MS takes this a step further by isolating a specific ion (a precursor ion) and fragmenting it to produce a characteristic fragmentation pattern (product ions). uab.edunih.gov This technique is extremely powerful for identifying known compounds in a complex matrix and for elucidating the structure of unknown metabolites. scielo.org.mxscielo.org.mxnih.gov The development of LC-MS/MS methods for the analysis of isoflavones and their metabolites in biological fluids like urine and plasma has enabled large-scale clinical and epidemiological studies. nih.govnih.gov
GC-MS: As mentioned earlier, Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and derivatized non-volatile compounds. rsc.orgresearchgate.net It provides excellent separation efficiency and definitive identification based on mass spectral libraries. It has been successfully applied to the determination of various isoflavonoids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment and Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity determination of organic compounds. nih.govmestrelab.com Unlike chromatographic methods, quantitative NMR (qNMR) can determine the purity of a substance using a universal internal standard, eliminating the need for a specific reference standard for each analyte. nih.gov
For Maximaisoflavone E, ¹H NMR and ¹³C NMR would be fundamental for confirming its chemical structure. univ.kiev.uanih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. nih.gov The ¹³C NMR spectrum reveals the number of unique carbon atoms. scielo.org.mx
In the context of complex mixtures, such as plant extracts, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning the structures of individual components without the need for complete separation. nih.gov qNMR can also be used to determine the concentration of specific compounds within a mixture. ijpsonline.com The accuracy and precision of qNMR for purity assessment can be better than 1%. nih.gov
Table 2: Key NMR Parameters for Compound Analysis
| NMR Technique | Information Provided | Application in this compound Research |
|---|---|---|
| ¹H NMR | Number of protons, chemical environment, connectivity | Structural verification, purity assessment |
| ¹³C NMR | Number and type of carbon atoms | Structural confirmation |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Complete structure elucidation, analysis in mixtures |
| qNMR | Quantitative determination of purity and concentration | Purity assessment of standards, quantification in extracts |
Advanced Mass Spectrometry Techniques for Metabolite Profiling and Identification
Mass spectrometry (MS) is a key technology for metabolomics, the comprehensive study of small molecules (metabolites) in a biological system. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of a molecule. ijpras.com
For this compound, advanced MS techniques are crucial for studying its metabolism. When a compound is introduced into a biological system, it can be modified into various metabolites. ijpras.com LC-MS/MS is the workhorse for metabolite identification. ijpras.com The process often involves:
Data Acquisition: An initial full-scan MS analysis to detect all potential metabolites. ijpras.com
Identification of Potential Metabolites: Searching for predicted metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) by looking for the corresponding mass shifts from the parent drug. nih.gov
Structural Confirmation: Performing MS/MS on the potential metabolite ions to obtain fragmentation patterns. These patterns are then compared to known fragmentation pathways or used to deduce the structure. uab.edu
Untargeted metabolomic profiling using LC-MS can identify a wide range of metabolites that are altered in response to a particular stimulus. researchgate.netfrontiersin.org This hypothesis-generating approach can provide insights into the biological pathways affected by this compound. chromatographyonline.com
Method Validation and Standardization in this compound Analysis
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eudemarcheiso17025.com It is a critical requirement to ensure the reliability and consistency of analytical data. chromatographyonline.comresearchgate.net The key parameters for validation, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). europa.eulabmanager.com
Accuracy: The closeness of the test results to the true value. labmanager.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. nih.gov
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com
LOD and LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. ijpsonline.com
Standardization of analytical methods involves creating consistent procedures and using well-characterized reference materials to ensure that results are comparable across different laboratories and over time. rudderstack.comnih.govsaylor.org For this compound analysis, this would involve using a certified reference standard for calibration and quality control. saylor.orgosti.gov
Future Research Directions and Unexplored Avenues for Maximaisoflavone E
Discovery of Novel Biological Activities and Therapeutic Potential
The structural characteristics of Maximaisoflavone E, particularly its prenylated isoflavone (B191592) core, suggest that it may possess a broader range of biological activities than currently appreciated. Prenylation is known to enhance the biological activities of flavonoids by increasing their lipophilicity and facilitating interaction with cellular membranes and target proteins. frontiersin.orgtandfonline.commdpi.com
Future research should explore the therapeutic potential of this compound in a variety of disease contexts. Given that many flavonoids exhibit antioxidant properties by scavenging free radicals and chelating metal ions, the antioxidant capacity of this compound warrants thorough investigation. mdpi.com
The potential anti-inflammatory effects of this compound represent a particularly promising avenue of research. Isoflavones have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comatauni.edu.trnih.gov Studies on isoflavones from Tephrosia vogelii have demonstrated their ability to suppress the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in peripheral blood mononuclear cells. researchgate.netnih.gov
The anticancer potential of this compound also merits further exploration. Isoflavones are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. nih.govmdpi.commdpi.combiorxiv.org
Furthermore, the antiviral activity of flavonoids is a rapidly growing area of research. psu.eduopenmedicinalchemistryjournal.com Some flavonoids have been shown to interfere with various stages of the viral life cycle. nih.govpsu.edu Given the structural similarities to other antivirally active isoflavones, this compound should be screened against a panel of viruses to uncover any potential antiviral properties.
Identification and Characterization of Novel this compound Analogues
The synthesis and characterization of novel analogues of this compound could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.govnih.gov The isoflavone scaffold is amenable to a variety of chemical modifications, offering opportunities to explore structure-activity relationships (SAR).
Strategies for generating novel analogues could include the introduction of different functional groups, modification of existing substituents, and the synthesis of stereoisomers. For example, the synthesis of various isoflavone derivatives has been achieved through methods like the Suzuki-Miyaura cross-coupling reaction. acs.orguniv.kiev.ua
The characterization of these new analogues would involve a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm their chemical structures. psu.eduacs.org Subsequently, these analogues would be subjected to a battery of in vitro and in vivo assays to evaluate their biological activities and compare them to the parent compound, this compound.
Optimization of Sustainable Production and Synthetic Methodologies
The natural abundance of this compound in plants like Tephrosia maxima may be limited, making large-scale extraction challenging and potentially unsustainable. researchgate.netijrpc.com Therefore, the development of efficient and sustainable methods for its production is crucial for enabling further research and potential therapeutic applications.
Metabolic engineering and synthetic biology offer promising strategies for the sustainable production of isoflavones. researchgate.netdoaj.orgfrontiersin.orgfrontiersin.orgebsco.commdpi.com These approaches involve the introduction of the isoflavone biosynthetic pathway into microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, which can be cultured in large-scale fermenters to produce the desired compound. nih.gov This would provide a more reliable and environmentally friendly source of this compound compared to plant extraction. researchgate.netdoaj.org
Furthermore, biocatalysis, which utilizes enzymes to perform specific chemical transformations, can be employed to develop greener and more efficient synthetic routes to this compound and its analogues. ijrpc.comnih.govresearchgate.netdoaj.orgnih.gov Lipases, for instance, have been used as catalysts in the synthesis of 3-selanyl-isoflavones in an environmentally friendly manner. nih.gov
Integration of Multi-omics Data for Systems-Level Understanding of this compound Effects
To gain a comprehensive, systems-level understanding of the biological effects of this compound, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.comnih.govmdpi.combiorxiv.orgnih.govnih.govmdpi.comfrontiersin.orgelifesciences.orgucl.ac.uk This approach can reveal the global changes that occur in a biological system in response to treatment with the compound, providing insights into its mechanism of action and identifying potential biomarkers of its activity.
For example, transcriptomic analysis (e.g., RNA-sequencing) can identify genes whose expression is altered by this compound, while proteomic studies can reveal changes in the abundance and post-translational modifications of proteins. biorxiv.orgnih.govelifesciences.orgucl.ac.uk Metabolomic profiling can provide a snapshot of the metabolic changes that occur in response to the compound. mdpi.comnih.govnih.govmdpi.comfrontiersin.org
By integrating these different omics datasets, researchers can construct a more complete picture of the cellular pathways and networks that are modulated by this compound. This systems-level understanding can help to identify novel therapeutic targets and guide the development of more effective treatment strategies.
Q & A
Q. What are the key structural characteristics of Maximaisoflavone E, and how are they validated experimentally?
this compound, a prenylated isoflavone, is characterized by its unique substituents (e.g., hydroxyl groups, prenyl chains). Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HR-MS). For example, HMBC correlations confirm the connectivity of the prenyl group to the isoflavone core . Purity is assessed via HPLC with UV detection (λ = 254–280 nm), and melting point analysis ensures consistency with literature values .
Q. What in vitro assays are commonly used to assess the bioactivity of this compound?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging, FRAP, or ORAC assays, with IC₅₀ values compared to controls like ascorbic acid .
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7), with dose-response curves to determine EC₅₀.
- Anti-inflammatory effects : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages . Experimental replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) are critical for reliability .
Q. How is this compound synthesized, and what are the yield optimization strategies?
Synthesis often involves base-catalyzed cyclization of chalcone precursors, followed by prenylation. Yield optimization may include:
- Solvent selection (e.g., DMF for polar intermediates).
- Temperature control (e.g., 60–80°C for prenylation).
- Catalysts like K₂CO₃ or phase-transfer agents. Yields typically range from 15–35%, with purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Contradictions (e.g., conflicting reports on apoptosis induction vs. cell cycle arrest) require:
- Dose-dependent analysis : Testing a wider concentration range to identify biphasic effects.
- Cell-line specificity : Comparing responses in multiple cell lines (e.g., p53-wildtype vs. mutant).
- Pathway inhibition studies : Using siRNA or pharmacological inhibitors (e.g., caspase inhibitors) to isolate mechanisms . Meta-analyses of published datasets (e.g., Gene Expression Omnibus) can contextualize findings .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?
- Pharmacokinetics : Rodent models (Sprague-Dawley rats) with oral/intravenous administration, followed by LC-MS/MS plasma analysis to determine Cmax, Tmax, and bioavailability .
- Toxicity : Acute toxicity (OECD 423) and subchronic (28-day) studies, monitoring liver/kidney function (ALT, creatinine) and histopathology . Dose extrapolation from in vitro data should use allometric scaling (e.g., body surface area) .
Q. How do structural modifications of this compound impact its bioactivity?
Structure-activity relationship (SAR) studies involve:
- Derivatization : Methylation of hydroxyl groups or halogenation of the aromatic ring.
- Biological testing : Comparative IC₅₀ values in bioassays (e.g., 5-lipoxygenase inhibition). For example, methylation at C7-OH reduces antioxidant activity but enhances metabolic stability . Computational modeling (e.g., molecular docking with COX-2) can predict SAR trends .
Methodological Considerations
Q. How should researchers design experiments to minimize confounding variables in this compound studies?
- Control groups : Include vehicle controls (DMSO/ethanol) and positive controls (e.g., doxorubicin for cytotoxicity).
- Batch variability : Standardize plant extraction protocols (e.g., Soxhlet vs. ultrasound-assisted extraction).
- Data normalization : Express bioactivity as % inhibition relative to controls, not absolute values .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in GraphPad Prism).
- Error analysis : Report SEM or SD for triplicates; use Bland-Altman plots for method comparisons .
- Multivariate analysis : PCA or PLS-DA for metabolomics datasets linking compound profiles to bioactivity .
Data Presentation and Reproducibility
Q. What are common pitfalls in interpreting this compound’s bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
